Brain Pharmacokinetics: Norcotinine Exhibits 43-Fold Lower Peak Concentration and a Unique CNS Origin Compared to Cotinine
In a quantitative in vivo rat study using [2′-14C]nicotine, norcotinine achieved a peak brain concentration of only 7 nM, which is 43-fold lower than the 300 nM peak concentration of cotinine and 10-fold lower than the 70 nM peak concentration of nornicotine [1]. Critically, the half-life of norcotinine in brain was not directly measured in this study, but the data confirm that norcotinine is a trace CNS metabolite whose formation is spatially and mechanistically distinct—it originates from 5′-C-oxidation of brain nornicotine, not peripheral demethylation of cotinine [2].
| Evidence Dimension | Peak brain concentration (nM) following acute peripheral nicotine administration |
|---|---|
| Target Compound Data | 7 nM |
| Comparator Or Baseline | Cotinine: 300 nM; Nornicotine: 70 nM |
| Quantified Difference | Norcotinine is 43-fold lower than cotinine and 10-fold lower than nornicotine |
| Conditions | Rat brain, single s.c. injection of [2′-14C]-(±)nicotine (0.8 mg/kg), analysis by HPLC-radiochromatography |
Why This Matters
The 43-fold concentration differential necessitates a dedicated, high-sensitivity norcotinine analytical standard for accurate CNS metabolite profiling, as cotinine-based calibrators would be unsuitable for trace-level quantification.
- [1] Ghosheh, O., Dwoskin, L. P., Li, W. K., & Crooks, P. A. (1999). Residence times and half-lives of nicotine metabolites in rat brain after acute peripheral administration of [2'-(14)C]nicotine. Drug Metabolism and Disposition, 27(12), 1448-1455. PMID: 10570026. View Source
- [2] Ghosheh, O., Dwoskin, L. P., & Crooks, P. A. (2024). Metabolites of Nicotine in Rat Brain After Peripheral Nicotine Administration: Cotinine, Nornicotine, and Norcotinine. Pharmacology Biochemistry and Behavior, 239, 173736. View Source
